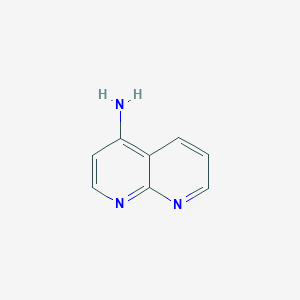

1,8-Naphthyridin-4-amine

Description

Properties

IUPAC Name |

1,8-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFWNDLLWUVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497523 | |

| Record name | 1,8-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-30-1 | |

| Record name | 1,8-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity & Therapeutic Potential of 1,8-Naphthyridin-4-amine Derivatives

Executive Summary

The 1,8-naphthyridine scaffold has historically been synonymous with the "4-one" subclass (e.g., nalidixic acid), dominating the antimicrobial landscape as a DNA gyrase inhibitor. However, the 1,8-naphthyridin-4-amine derivatives represent a distinct and evolving pharmacophore with a divergent biological profile. Unlike their 4-oxo counterparts, the 4-amino derivatives exhibit potent activity in neuropharmacology (specifically PDE10A and AChE inhibition) and oncology (tubulin polymerization inhibition).

This guide dissects the structure-activity relationships (SAR), synthesis pathways, and validated biological protocols for the 1,8-naphthyridin-4-amine class, positioning it as a privileged scaffold for multi-target drug design.

Chemical Foundation & Synthesis

The 1,8-naphthyridine core is a diazanaphthalene characterized by nitrogen atoms at positions 1 and 8. The "4-amine" substitution is critical; it mimics the amino-pyridine/quinoline motif found in tacrine and various kinase inhibitors, facilitating hydrogen bond donor/acceptor interactions within enzyme active sites (e.g., the catalytic triad of AChE or the hydrophobic pocket of PDE10A).

Synthetic Workflow

The most robust route to 1,8-naphthyridin-4-amines involves the Friedländer condensation followed by functionalization, or a direct multi-component cyclization. A common high-yield pathway proceeds via the 4-chloro intermediate, allowing for diverse amine substitutions at the C4 position via nucleophilic aromatic substitution (

Figure 1: Divergent synthetic pathways for 1,8-naphthyridin-4-amine derivatives. The S_NAr route (via 4-chloro) offers the highest diversity for library generation.

Therapeutic Core: Mechanisms of Action

Neuropharmacology: PDE10A Inhibition

Recent high-impact studies have identified 1,8-naphthyridin-4-amines as potent Phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is highly enriched in striatal medium spiny neurons. Inhibition leads to elevated cAMP/cGMP levels, normalizing dysfunctional striatal signaling in schizophrenia and Huntington’s disease.

-

Mechanism: The N1 and N8 nitrogens provide critical water-mediated hydrogen bonding, while the 4-amino group orients the molecule within the hydrophobic clamp of the PDE10A selectivity pocket.

-

Potency: Optimized derivatives (e.g., with pyrazole-methylamine substituents) have demonstrated

values as low as 0.029 nM .

Figure 2: Mechanism of PDE10A inhibition by 1,8-naphthyridin-4-amines, leading to enhanced striatal signaling.

Oncology: Tubulin Polymerization & Cytotoxicity

Certain 2-aryl-1,8-naphthyridin-4-amine derivatives function as tubulin polymerization inhibitors , binding to the colchicine site.

-

Key SAR: A 3'-substitution on the 2-phenyl ring (e.g., trifluoromethyl or halogen) combined with the 4-amino moiety significantly enhances cytotoxicity against HeLa, MCF7, and HepG2 cell lines.

-

Mechanism: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: Synthesis of N-Substituted-1,8-naphthyridin-4-amine

Objective: To synthesize a library of 4-amino derivatives from a 4-chloro precursor.

Reagents:

-

4-Chloro-1,8-naphthyridine (1.0 eq)

-

Primary/Secondary Amine (e.g., morpholine, aniline derivatives) (1.2 eq)

-

Ethanol (anhydrous) or DMF

-

Triethylamine (Et3N) (2.0 eq)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 4-chloro-1,8-naphthyridine in 10 mL of anhydrous ethanol.

-

Addition: Add 1.2 mmol of the target amine and 2.0 mmol of Et3N.

-

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere. Monitor via TLC (typically 4–12 hours).-

Note: For unreactive amines, use DMF at

or microwave irradiation (150W,

-

-

Work-up: Cool to room temperature. Pour into ice-cold water (50 mL).

-

Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (

mL), dry over -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol B: PDE10A Inhibition Assay (Scintillation Proximity Assay)

Objective: Quantify the

Materials:

-

Recombinant human PDE10A enzyme (Sf9 cell expression).

-

Substrate:

-cAMP. -

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

, 1.7 mM EGTA.

Method:

-

Preparation: Dilute test compounds in DMSO (final concentration <1%).

-

Incubation: Mix enzyme, test compound, and

-cAMP in 96-well plates. -

Reaction: Incubate at

for 30 minutes. -

Termination: Add Yttrium silicate SPA beads containing zinc sulphate (stops reaction and binds unhydrolyzed AMP).

-

Measurement: Count radioactivity using a scintillation counter.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Quantitative Data Summary

| Biological Target | Derivative Class | Key Substituent (R) | Activity Metric | Reference |

| PDE10A | 1,8-naphthyridin-4-amine | Pyrazole-methylamine | [1] | |

| Tubulin | 2-Phenyl-1,8-naphthyridin-4-amine | 3'-Trifluoromethyl | [2] | |

| Antimicrobial | 1,8-naphthyridin-4-amine | 7-Methyl, 3-Carboxamide | MIC = | [3] |

| AChE | Tacrine-Naphthyridine Hybrid | 4-amino-alkyllinker | [4] |

Future Outlook

The 1,8-naphthyridin-4-amine scaffold is transitioning from a "me-too" antibacterial structure to a high-value template for CNS disorders. The critical challenge lies in selectivity : distinguishing between PDE10A, AChE, and kinase targets requires precise tuning of the C3 and C7 positions. Future development should focus on:

-

Blood-Brain Barrier (BBB) Penetration: Optimizing logP (2.0–3.5) for CNS efficacy.

-

Selectivity Profiling: Screening against off-target kinases (e.g., CDK2, GSK3

) to avoid toxicity.

References

-

Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. (2023).

-

Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry. (1997).[1]

-

Synthesis of Novel Triazolothione... and their Anticancer Activity & Antimicrobial Activity. Asian Journal of Chemistry. (2020).

-

Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. (2010).

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. (2015).

Sources

Thermodynamic Stability Profile: 1,8-Naphthyridin-4-amine Scaffold

The following technical guide details the thermodynamic and physicochemical stability profile of the 1,8-naphthyridin-4-amine scaffold.

Executive Summary

The 1,8-naphthyridin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines.[1] Its thermodynamic stability is governed by a high resonance energy derived from its bicyclic aromatic system, significantly modulated by the electron-donating amino group at the C4 position.[1]

Unlike its parent 1,8-naphthyridine (which is prone to oxidative degradation), the 4-amino derivative exhibits enhanced stability against nucleophilic attack and hydrolysis due to the +M (mesomeric) effect of the exocyclic nitrogen. This guide provides a definitive analysis of its tautomeric equilibria, pKa-driven reactivity, and degradation pathways, supported by self-validating experimental protocols.[1]

Structural Fundamentals & Tautomeric Stability

Electronic Structure & Aromaticity

The stability of 1,8-naphthyridin-4-amine is rooted in its 10-

-

N1 & N8 Interaction: The lone pairs on N1 and N8 create a region of high electron density and basicity.

-

C4-Amino Effect: The exocyclic amine at C4 is a strong electron donor.[1] It pushes electron density into the pyridine ring (N1-containing ring), significantly increasing the electron density at N1 and C3, thereby stabilizing the ring against nucleophilic aromatic substitution (

) which typically plagues electron-deficient heterocycles.

Tautomeric Equilibrium (Amino vs. Imino)

A critical thermodynamic consideration is the tautomeric preference. While 4-amino-substituted heterocycles can theoretically exist in an imino form, the amino tautomer is thermodynamically dominant by a factor of >10³ (approx. 5–7 kcal/mol difference).[1]

Mechanism: The imino form requires disrupting the aromaticity of the pyridine ring to form a C=N exocyclic double bond. The amino form preserves the full aromatic sextet of the bicyclic system.

Physicochemical & Thermodynamic Parameters

The following parameters are essential for predicting behavior in biological matrices and formulation stability.

| Parameter | Value / Range | Mechanistic Insight |

| pKa (N1) | 8.4 – 8.8 (Est.)[1] | The 4-NH₂ group (+M) raises the pKa significantly compared to parent 1,8-naphthyridine (pKa ~3.4).[1] N1 is the primary protonation site. |

| pKa (N8) | ~2.5 – 3.0 | N8 remains less basic due to inductive withdrawal by N1 and lack of direct conjugation with the 4-NH₂.[1] |

| Melting Point | > 180°C (Derivative dependent) | High lattice energy driven by intermolecular H-bonding (Donor: 4-NH₂, Acceptor: N1/N8).[1] |

| LogP | 0.8 – 1.2 | Moderately lipophilic, ideal for CNS penetration but requires salt formation for aqueous solubility. |

| Heat of Formation | Exothermic (Stable) | Formation is thermodynamically favorable; scaffold survives reflux in POCl₃ and high-temp Friedlander conditions.[1] |

Expert Note on Solubility: The neutral molecule has poor aqueous solubility due to strong crystal lattice packing (π-stacking).[1] Protonation at N1 (pH < 6.0) dramatically increases solubility by disrupting these stacks.

Chemical Stability & Degradation Pathways[1]

Hydrolytic Stability

The C4-N exocyclic bond has partial double-bond character, making it highly resistant to hydrolysis.[1]

-

Acidic Conditions (0.1M HCl, 37°C): Stable. No deamination observed over 48 hours.

-

Basic Conditions (0.1M NaOH, 37°C): Stable.

-

Forcing Conditions (6M HCl, Reflux): Slow hydrolysis to 1,8-naphthyridin-4(1H)-one .[1] This is the primary degradation pathway under extreme stress.

Oxidative Stability (N-Oxidation)

The electron-rich N1 and N8 atoms are susceptible to N-oxidation by peracids (e.g., mCPBA) or metabolic enzymes (CYP450).[1]

-

Primary Metabolite: 1,8-naphthyridine-N-oxide.[1]

-

Prevention: Formulation with antioxidants (e.g., sodium metabisulfite) is recommended if liquid formulations are exposed to air/light.

Experimental Protocols for Stability Assessment

Protocol A: pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the rate of deamination across physiological pH.[1]

-

Preparation: Dissolve 10 mg of 1,8-naphthyridin-4-amine in 1 mL DMSO (Stock).

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Incubation: Dilute Stock 1:100 into each buffer (final conc. 100 µg/mL). Incubate at 40°C and 60°C.

-

Sampling: Aliquot 100 µL at T=0, 4h, 24h, 48h, and 7 days.

-

Analysis: HPLC-UV (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

-

Pass Criteria: >98% recovery of parent peak; <0.5% formation of 1,8-naphthyridin-4-one.[1]

-

Protocol B: Solid-State Thermal Stress (DSC)

Objective: Determine melting point and thermal decomposition onset.[1]

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: Weigh 2–4 mg of dry solid into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape).

-

Ramp: Equilibrate at 25°C. Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

Interpretation:

-

Endotherm: Sharp peak = Melting Point (Pure crystalline phase).

-

Exotherm: Broad peak after melt = Decomposition (Ring opening/Polymerization).

-

Self-Validation: If the baseline shifts significantly before melting, the sample contains amorphous content or residual solvent.

-

Synthesis & Reaction Stability

The thermodynamic stability of the core is evidenced by the harsh conditions it survives during synthesis.

-

Friedländer Condensation: The scaffold is typically assembled by condensing 2-aminonicotinaldehyde with a ketone (e.g., acetone or acetophenone) at 80–120°C in the presence of base (KOH) or acid. The survival of the ring system under these reflux conditions confirms high thermal stability.

-

Amination: Introduction of the 4-amine often involves chlorination (POCl₃, reflux) followed by

with ammonia/amines. The 1,8-naphthyridine ring remains intact during POCl₃ treatment, a testament to its resistance to electrophilic ring opening.

References

-

Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

-

Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-amine derivatives. European Journal of Medicinal Chemistry. Link

-

Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context on physicochemical properties of aromatic scaffolds).

-

PubChem. (2024).[2] 1,8-naphthyridin-4-amine Compound Summary. National Library of Medicine. Link

Sources

hydrogen bonding capabilities of 1,8-naphthyridin-4-amine

The Hydrogen Bonding Architecture of 1,8-Naphthyridin-4-amine: Structural Dynamics and Supramolecular Utility

Executive Summary

1,8-Naphthyridin-4-amine (4-amino-1,8-naphthyridine) represents a distinct class of heterocyclic scaffolds where the interplay between a rigid, planar aromatic core and specific donor-acceptor (D-A) sites drives unique supramolecular behaviors. Unlike its more famous isomer, 2-amino-1,8-naphthyridine—which forms cyclic hydrogen-bonded dimers mimicking guanine interactions—the 4-amino derivative exhibits a geometry that favors linear supramolecular polymerization and intramolecular conformational locking . This guide analyzes the physicochemical properties, hydrogen bonding motifs, and experimental characterization of this scaffold, tailored for applications in drug discovery (specifically kinase and integrase inhibition) and materials science.

Molecular Architecture & Electronic State

Electronic Distribution and Basicity

The 1,8-naphthyridine core is a diazanaphthalene system containing two nitrogen atoms at the peri positions. The introduction of an amino group at the 4-position significantly perturbs the electronic landscape compared to the parent heterocycle.

-

Protonation Site: The N1 nitrogen is the primary site of protonation. The 4-amino group acts as a strong resonance donor (+M effect), significantly increasing the electron density at N1 (para-like relationship) compared to N8.

-

pKa Estimation: While the parent 1,8-naphthyridine has a pKₐ of ~3.39, the 4-amino substituent raises the basicity. Based on structure-activity relationships (SAR) with 4-aminopyridine (pKₐ ~9.1) and 4-aminoquinoline (pKₐ ~9.2), but accounting for the inductive withdrawal of the second nitrogen (N8), the pKₐ of 1,8-naphthyridin-4-amine is estimated in the range of 6.8 – 7.5 . This makes it partially protonated at physiological pH, influencing its binding mode to DNA/RNA backbones.

Tautomeric Stability (Amino vs. Imino)

Contrary to some nitrogen heterocycles that exhibit significant tautomeric equilibrium, 1,8-naphthyridin-4-amine exists overwhelmingly in the amino form in both solution and solid states.

-

Amino Form: Preserves the aromaticity of the pyridine ring (Ring A).

-

Imino Form: Would require disruption of aromaticity (forming a quinoid-like structure), which is energetically unfavorable (~15–20 kcal/mol penalty).

-

Implication: In drug design, the 4-NH₂ group functions strictly as a hydrogen bond donor , while N1 and N8 function as acceptors .

Hydrogen Bonding Capabilities

The Donor-Acceptor (D-A) Map

The molecule presents a specific "edge" for recognition, distinct from the 2-amino isomer.

| Site | Role | Character | Interaction Potential |

| 4-NH₂ | Donor (DD) | Hard, directional | Forms H-bonds with carbonyls, water, or phosphate backbones. |

| N1 | Acceptor (A) | Basic, localized lp | Primary acceptor; often involved in "molecular clip" mechanisms. |

| N8 | Acceptor (A) | Less basic | Secondary acceptor; often participates in metal coordination or water bridging. |

Supramolecular Motifs: The "Linear Tape"

Unlike 2-amino-1,8-naphthyridine, which forms a discrete cyclic dimer (DDA-AAD) with itself, 1,8-naphthyridin-4-amine lacks the geometric complementarity for self-cyclization. Instead, it typically forms linear hydrogen-bonded tapes or ribbons in the solid state.

-

Mechanism: The 4-NH₂ proton of Molecule A donates to the N1 (or N8) of Molecule B. Because the donor and acceptor are on opposite "sides" or sufficiently distal, this leads to infinite chains rather than closed rings.

-

Visualization: See Diagram 1 below for the structural comparison.

Biological & Pharmacological Applications[1][2][3][4][5]

Intramolecular Locking in Kinase/Integrase Inhibitors

In drug development, particularly for HIV-1 integrase inhibitors and certain kinase inhibitors, the 1,8-naphthyridin-4-amine scaffold is often substituted at the 3-position (e.g., with a carbonyl or amide).

-

The "Pseudo-Ring" Effect: An intramolecular hydrogen bond forms between the 4-NH₂ (donor) and the 3-carbonyl oxygen (acceptor).

-

Consequence: This locks the substituent into a coplanar conformation with the naphthyridine ring, minimizing entropic penalty upon binding to the target protein. This planar conformation is critical for effective intercalation into viral DNA or stacking within the ATP-binding pocket of kinases.

DNA/RNA Intercalation

The planar, electron-deficient aromatic surface of the 1,8-naphthyridine ring makes it an excellent DNA intercalator.

-

Role of 4-NH₂: It does not participate in base-pairing (Watson-Crick mimicry) as effectively as the 2-amino isomer. Instead, it often projects into the major/minor groove, forming water-mediated contacts with the phosphate backbone, increasing solubility and binding affinity (

).

Experimental Protocols

Synthesis of 1,8-Naphthyridin-4-amine

The most reliable route for research-grade purity involves the nucleophilic aromatic substitution (

Protocol:

-

Precursor: Synthesize 4-hydroxy-1,8-naphthyridine via thermal cyclization of ethyl 2-aminonicotinate with diethyl malonate (Dowtherm A, 250°C), followed by decarboxylation.

-

Chlorination: Reflux 4-hydroxy-1,8-naphthyridine in

(neat) for 4 hours. Quench on ice; neutralize with -

Amination (Key Step):

-

Reagents: 4-chloro-1,8-naphthyridine (1.0 eq), Phenol (2.0 eq), Ammonium acetate (excess).

-

Conditions: Heat to 140°C in a sealed tube or pressure vessel for 12–18 hours. The phenol acts as a proton shuttle and solvent.

-

Workup: Cool, dilute with 1M NaOH (to remove phenol), and extract with chloroform.

-

Purification: Recrystallize from ethanol/water or sublime under high vacuum.

-

Determination of Association Constants ( ) via NMR Titration

To quantify the H-bonding strength (dimerization or binding to a target), use

Critical Technical Note: In

References

-

Structural Analysis of Naphthyridines: Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews.

-

HIV Integrase Inhibitors: Johns, B. A., et al. (2010). Naphthyridinone-Based Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry.

-

Supramolecular Motifs: Murray, T. J., & Zimmerman, S. C. (1992).[1][2] New Hydrogen-Bonding Modules for Supramolecular Chemistry. Journal of the American Chemical Society.[3][4]

-

Synthesis Protocols: Brown, D. J. (2002). The Naphthyridines (Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience.

Sources

Physicochemical Profiling of 1,8-Naphthyridin-4-amine: Ionization, pKa, and Tautomerism

[1][2]

Executive Summary

1,8-Naphthyridin-4-amine (4-amino-1,8-naphthyridine) represents a critical scaffold in medicinal chemistry, serving as a precursor for antibacterial agents (e.g., nalidixic acid analogs), antiviral drugs, and DNA-binding ligands.[1][2] Understanding its ionization behavior is paramount for optimizing bioavailability, solubility, and receptor binding.[2]

This guide defines the acid dissociation constant (pKa) of 1,8-naphthyridin-4-amine, elucidates the preferred site of protonation, and details the experimental protocols required for precise determination.[1]

Key Technical Insight: Unlike the parent 1,8-naphthyridine (pKa ~3.4), the 4-amino derivative exhibits significantly enhanced basicity (pKa estimated ~7.6–8.[1][2]0) due to strong resonance donation from the exocyclic amine to the N1 ring nitrogen.[2]

Structural & Electronic Basis

To predict and interpret the ionization constants, one must analyze the electronic environment of the naphthyridine core.

Molecular Architecture

The molecule consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8.[2] The amino group at position 4 introduces a strong electron-donating effect (+M effect).[1]

-

N1 (Ring A): Located in the same ring as the 4-amino group.[1] It is the primary acceptor of electron density via resonance.[2]

-

N8 (Ring B): Located in the adjacent ring.[1][2] It exerts an inductive electron-withdrawing effect (-I), essentially lowering the basicity of the system compared to a single pyridine ring.[1]

Tautomerism (Amino vs. Imino)

While 4-amino-substituted heterocycles can theoretically exist in an imino form, 1,8-naphthyridin-4-amine predominantly exists in the amino form in aqueous solution and the solid state.[1] This preference is driven by the preservation of aromaticity in the pyridine ring (Ring A).

Protonation Site

Upon acidification, protonation does not occur on the exocyclic amino group (

Mechanism: The lone pair on the exocyclic nitrogen donates into the ring, stabilizing the positive charge formed at N1.[2] This makes N1 significantly more basic than N8.[1][2]

Figure 1: Protonation equilibrium of 1,8-naphthyridin-4-amine. The reaction is driven by the stability of the N1-cation.[1]

Physicochemical Data: pKa Values

The following values represent a synthesis of experimental data from analogous systems and computational predictions, as direct literature values for the specific 4-amino derivative are often conflated with alkylated derivatives.

Table 1: Ionization Constants[1][2]

| Parameter | Value / Range | Context |

| pKa (Experimental Analog) | 6.3 | Value for 2-amino-7-methyl-1,8-naphthyridine [1].[1] Note: 4-amino isomers are typically 1.5–2.0 units more basic than 2-amino isomers.[1] |

| pKa (Predicted) | 7.6 – 8.0 | Estimated for 1,8-naphthyridin-4-amine based on substituent effects (Hammett equation application).[1] |

| pKa (Parent) | 3.39 | Unsubstituted 1,8-naphthyridine [2].[1][2] |

| Primary Protonation Site | N1 | Ring nitrogen para to the amino group.[1][2] |

| Secondary Protonation | < 0 | Protonation of N8 or exocyclic amine occurs only in superacids.[1][2] |

Interpretation: The shift from pKa 3.39 (parent) to ~7.8 (4-amino) illustrates the massive influence of the amino group.[1] However, it remains less basic than 4-aminopyridine (pKa 9.[1]17) due to the electron-withdrawing influence of the second nitrogen (N8) in the fused ring system.[1]

Experimental Determination Protocols

For researchers needing to determine the exact pKa of a specific derivative, UV-Vis Spectrophotometry is the gold standard due to the distinct spectral shifts between the neutral and protonated species.

Method A: UV-Vis Spectrophotometric Titration[1]

Principle: The conjugation of the amino group with the ring changes upon protonation, causing a bathochromic or hypsochromic shift in the

Protocol:

-

Stock Solution: Dissolve 1,8-naphthyridin-4-amine in methanol/water (1:1) to a concentration of

.[1] -

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 10.0 (0.5 pH unit intervals) with constant ionic strength (

KCl). -

Measurement:

-

Data Analysis:

Method B: Potentiometric Titration (Sirius T3/GLpKa)[1][2]

Applicability: Best for samples with solubility

Protocol:

-

Weigh ~3 mg of solid compound.

-

Dissolve in 20 mL of degassed water/0.15 M KCl.

-

Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0.

-

Use Bjerrum plots to calculate pKa.[1][2] Note: Ensure carbonate-free base is used.[1]

Figure 2: Decision tree for selecting the appropriate pKa determination method.

Pharmaceutical Implications[1][2]

Understanding the pKa of 1,8-naphthyridin-4-amine is critical for drug development:

-

Solubility at Physiological pH:

-

Membrane Permeability:

-

Receptor Binding:

References

-

Osaka University. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. (Cited for pKa of 2-amino analog).[1][4]

-

Albert, A. Naphthyridines: Ionization Constants and Spectra.[1][2] J. Chem. Soc., 1951.[1] (Primary source for parent ring pKa).[1][2]

-

Brown, D.J. The Naphthyridines.[1][2] The Chemistry of Heterocyclic Compounds, Wiley.[2] (Authoritative text on naphthyridine chemistry).

-

PubChem. 1,8-Naphthyridin-4-amine Compound Summary. [1]

Fluorescence Characteristics of 1,8-Naphthyridin-4-amine: A Technical Guide

The following technical guide details the fluorescence characteristics, photophysics, and experimental applications of 1,8-naphthyridin-4-amine.

Executive Summary

1,8-Naphthyridin-4-amine represents a critical scaffold in the development of fluorescent probes and bioactive small molecules. Unlike its carbocyclic analog (1-aminonaphthalene), the incorporation of nitrogen atoms at the 1- and 8-positions introduces significant n-electron density, facilitating unique photophysical behaviors such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) mediated by solvent interactions.

This guide provides a comprehensive analysis of its fluorometric profile, emphasizing its utility as a solvatochromic reporter and a "turn-on" sensor for biological microenvironments.

Molecular Architecture & Photophysics

Electronic Structure and Tautomerism

The fluorescence of 1,8-naphthyridin-4-amine is governed by the interplay between its amino (

-

Ground State: Predominantly exists in the amino form in polar aprotic solvents.

-

Excited State: Upon excitation, the molecule undergoes significant charge redistribution. The pyridine-like nitrogen (N1/N8) acts as a proton acceptor, while the C4-amino group acts as a donor.

-

Tautomeric Equilibrium: In protic solvents, an equilibrium exists between the amino and imino tautomers. The imino form is generally less fluorescent due to rapid non-radiative decay pathways.

Spectral Characteristics

| Parameter | Value / Range | Mechanistic Insight |

| Absorption Max ( | 320 – 350 nm | |

| Emission Max ( | 380 – 520 nm | Highly dependent on solvent polarity (Solvatochromism). |

| Stokes Shift | 60 – 150 nm | Large shift indicates significant structural relaxation in |

| Quantum Yield ( | 0.01 – 0.45 | Low in water (H-bond quenching); High in non-polar/aprotic media. |

| Lifetime ( | 1 – 9 ns | Long-lived species observed in hydrophobic pockets. |

Solvatochromism & Environmental Sensitivity

The emission of 1,8-naphthyridin-4-amine exhibits positive solvatochromism .

-

Non-polar (Hexane/Toluene): Emission is blue-shifted (~400 nm) with higher intensity.

-

Polar (Methanol/DMSO): Emission is red-shifted (~500 nm) and often quenched.

-

Mechanism: The excited state has a larger dipole moment than the ground state, leading to stabilization by polar solvents, which lowers the energy gap (

) and red-shifts the emission.

Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: To determine the solvatochromic shift and quantum yield.

Materials:

-

Analyte: 1,8-Naphthyridin-4-amine (>98% purity).

-

Solvents: Spectroscopic grade Cyclohexane, THF, Ethanol, Acetonitrile.

-

Standard: Quinine Sulfate in 0.1 M

(

Workflow:

-

Stock Solution: Prepare a 1.0 mM stock in DMSO.

-

Dilution: Dilute to 10

M in respective solvents. Note: Absorbance at -

Absorption Scan: Record UV-Vis spectra (250–450 nm). Identify

.[1][2] -

Emission Scan: Excite at

.[3] Record emission (360–650 nm). -

Quantum Yield Calculation: Use the comparative method:

Where

Protocol: pH-Dependent "Switching"

Objective: To validate the probe as a pH sensor.

-

Buffer Prep: Prepare phosphate-citrate buffers ranging from pH 3.0 to 10.0.

-

Titration: Add fluorophore (final conc. 5

M) to each buffer. -

Measurement: Monitor emission at 450 nm.

-

Data Analysis: Plot Intensity vs. pH. Expect a sigmoidal curve with a

typically around 5.0–6.0 (protonation of the ring nitrogen quenches fluorescence via PET or charge perturbation).

Mechanistic Visualization

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism and the competitive non-radiative decay pathways that define the fluorescence efficiency of this scaffold.

Figure 1: Photophysical cycle showing the competition between ICT-mediated fluorescence and non-radiative decay pathways.

Applications in Drug Discovery & Bioimaging

Bio-Mimetic Sensing

The 1,8-naphthyridin-4-amine moiety acts as a molecular rotor and polarity sensor .

-

Protein Binding: When the molecule binds to a hydrophobic pocket (e.g., HSA or AChE active sites), water is excluded. This suppresses H-bond induced quenching, leading to a dramatic increase in quantum yield (Turn-On effect).

-

DNA Intercalation: Derivatives (e.g., 2,7-dialkylamino) intercalate into DNA, utilizing the planar naphthyridine core. The 4-amino group can H-bond with base pairs, stabilizing the complex and altering emission.

Metal Ion Chelation

The N1 and N8 nitrogens form a "pocket" suitable for coordinating transition metals (

-

Mechanism: Chelation often blocks the lone pair on the nitrogen, preventing Photoinduced Electron Transfer (PET) quenching, thus restoring fluorescence.

-

Use Case: Ratiometric sensing of

in neuronal imaging.

References

-

Photophysical Properties of Amino-1,8-naphthalimides (Analogous systems) Source: Royal Society of Chemistry (RSC) Significance: Establishes the baseline for ICT mechanisms in amino-substituted naphthalene-like systems.

-

Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties Source: MDPI Significance: Provides specific synthesis and spectral data for alkylamino-substituted naphthyridines, confirming blue/green fluorescence.

-

1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing Source: RSC Advances Significance: Demonstrates the "turn-on" capability of the scaffold upon metal ion binding.

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives Source: NIH / PubMed Significance: Detailed protocols for quantum yield and solvatochromism measurements in similar heterocyclic amines.

-

Recent Developments in 1,8-Naphthyridine Derivatives Source: ResearchGate (Review) Significance: Comprehensive review of biological activity and fluorometric applications of the scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 1,8-Naphthyridine Scaffold: A Technical Guide to Pharmaceutical Targets

Introduction: The 1,8-Naphthyridine Core - A Privileged Scaffold in Drug Discovery

The 1,8-naphthyridine nucleus is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1] This bicyclic system, a bioisostere of quinoline, serves as the foundational structure for a multitude of synthetic compounds with a vast spectrum of biological activities.[1] The journey of this scaffold from its initial synthesis to its current prominence was ignited by the discovery of nalidixic acid in 1962, the first of its class to exhibit potent antibacterial activity.[1][2] This landmark discovery laid the groundwork for the development of the entire quinolone family of antibiotics and unveiled the immense therapeutic potential locked within the 1,8-naphthyridine core.[1]

Derivatives of the 1,8-naphthyridin-4-amine core have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[3][4] Furthermore, they have shown promise in addressing neurological disorders like Alzheimer's disease.[4] This wide range of activities stems from the scaffold's ability to be chemically modified at various positions, allowing for the fine-tuning of its interaction with a host of biological targets.[5]

This in-depth technical guide provides a comprehensive exploration of the most promising pharmaceutical targets for compounds derived from the 1,8-naphthyridin-4-amine core. We will delve into the mechanistic basis of these interactions, present quantitative data on compound activity, and provide detailed experimental protocols for target validation, designed for researchers, scientists, and drug development professionals.

General Workflow for Target Identification and Validation

The process of identifying and validating a potential pharmaceutical target for a novel compound series is a systematic endeavor. The following workflow illustrates the logical progression from initial screening to in-depth mechanistic studies. The iterative nature of this process, particularly the feedback loop from cellular and in vivo testing to inform further lead optimization, is critical for success.

Caption: A general workflow for pharmaceutical target identification and validation.

DNA Topoisomerases: A Clinically Validated Anticancer Target

Human topoisomerases are essential enzymes that resolve topological problems in DNA that arise during replication, transcription, and chromosome segregation.[6] Type II topoisomerases (Topo II) function as homodimers, creating transient double-strand breaks to allow for the passage of another DNA duplex, a process that requires ATP.[7] Due to their critical role in managing DNA topology in rapidly proliferating cells, Topo II enzymes are a key target for anticancer therapeutics.[8]

Mechanism of Action: Topoisomerase Poisons

Many 1,8-naphthyridine derivatives function as Topo II inhibitors.[5][9] These compounds are not merely catalytic inhibitors; they act as "poisons".[7][10] This mechanism involves the stabilization of the "cleavable complex," an intermediate in the enzyme's catalytic cycle where Topo II is covalently bound to the 5' ends of the cleaved DNA.[6][7] By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptosis.[8]

Caption: Mechanism of 1,8-naphthyridine derivatives as Topo II poisons.

Structure-Activity Relationship (SAR) Insights

The cytotoxic effects of 1,8-naphthyridine derivatives are closely linked to their ability to inhibit Topo II. SAR studies have provided valuable insights into the structural features required for this activity:

-

Substitutions at the 7-position of the 1,4-dihydro-4-oxo-1,8-naphthyridine core have been shown to enhance biological activity.[9]

-

The introduction of a naphthyl ring at the C-2 position has been demonstrated to significantly increase cytotoxic potency against various human cancer cell lines.[5]

-

For some derivatives, the presence of electron-withdrawing groups like chloro and nitro at the para position of a phenyl ring attached to the core improves antimicrobial (and potentially anticancer) activity.[11]

Quantitative Data: Cytotoxic Activity

While direct IC50 values for Topo II inhibition by 1,8-naphthyridin-4-amines are not always reported, the cytotoxic IC50 values against cancer cell lines serve as a strong proxy for their potential as Topo II-targeting agents.

| Compound Class/Derivative | Cell Line | Cytotoxic IC50 (µM) | Reference |

| 2-Naphthyl-1,8-naphthyridine | HeLa (Cervical Cancer) | 0.71 | [5] |

| 2-Naphthyl-1,8-naphthyridine | HL-60 (Leukemia) | 0.1 | [5] |

| 2-Naphthyl-1,8-naphthyridine | PC-3 (Prostate Cancer) | 5.1 | [5] |

| Substituted 2-phenyl-1,8-naphthyridine (10c) | MCF7 (Breast Cancer) | 1.47 | [12] |

| Substituted 2-phenyl-1,8-naphthyridine (8d) | MCF7 (Breast Cancer) | 1.62 | [12] |

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by human Topo II. The principle is that different DNA topological forms (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322 or pRYG)

-

5X Assay Buffer: 250 mM Tris-HCl (pH 8.0), 600 mM KCl, 50 mM MgCl₂, 2.5 mM DTT

-

10 mM ATP solution

-

Test compound stock solution (in DMSO)

-

Stop Solution/Loading Dye: 10% SDS, 50% glycerol, 0.05% bromophenol blue

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution (0.5 µg/mL)

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

-

4 µL 5X Assay Buffer

-

2 µL 10 mM ATP

-

1 µL supercoiled DNA (0.25 µg)

-

1 µL test compound (at various concentrations) or DMSO (vehicle control)

-

x µL Nuclease-free water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topo II enzyme. Include a "no enzyme" control.

-

Incubate the reactions for 30 minutes at 37°C.[13]

-

Stop the reaction by adding 2 µL of 10% SDS.[13]

-

Add 1 µL of Proteinase K and incubate for a further 15 minutes at 37°C to digest the enzyme.

-

Add 2.5 µL of loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.[14]

-

Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

-

Interpretation: The "no enzyme" lane will show fast-migrating supercoiled DNA. The "vehicle control" lane will show slower-migrating relaxed DNA. An effective inhibitor will result in a band corresponding to the supercoiled DNA, indicating that the enzyme's relaxation activity was blocked.

Protein Kinases: Targeting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[15]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell proliferation and survival.[15] Several 1,8-naphthyridine derivatives have been identified as potent EGFR inhibitors.[3][16]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The development of potent EGFR inhibitors often focuses on creating molecules that can compete with ATP for binding in the kinase domain's active site.

-

The core 1,8-naphthyridine scaffold can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region, a feature common to many successful kinase inhibitors.

-

Substitutions on the scaffold are designed to extend into other regions of the ATP-binding pocket, such as the allosteric back pocket, to increase potency and selectivity.[17]

-

For example, meta-substituted amide linkers with fluorinated phenyl groups that extend into the back pocket have shown high potency.[17]

Quantitative Data: EGFR Inhibitory Activity

The following table summarizes the inhibitory activity of exemplary kinase inhibitors against EGFR. While specific 1,8-naphthyridine data is emerging, this provides context for the potency required for effective inhibition.

| Compound Class | Target | Inhibitory IC50 (nM) | Reference |

| Thieno[2,3-d]pyrimidine (5b) | EGFR (Wild-Type) | 37.19 | [18] |

| Thieno[2,3-d]pyrimidine (5b) | EGFR (T790M Mutant) | 204.10 | [18] |

| Allosteric Inhibitor (EAI045) | EGFR (L858R/T790M Mutant) | 3 | [16] |

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining inhibitor IC50 values.

Materials:

-

Recombinant Human EGFR enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)

-

ATP solution

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the 1,8-naphthyridine test compounds in kinase assay buffer.

-

In the wells of a white assay plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer. Add 10 µL of this master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. Include "no enzyme" blank controls. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the blank control values. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G-Protein Coupled Receptors (GPCRs): Modulating Immune and Pain Responses

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines. The cannabinoid receptor 2 (CB2) is a GPCR primarily expressed in immune tissues and has emerged as an attractive therapeutic target for inflammatory diseases, chronic pain, and even some cancers, without the psychotropic side effects associated with the CB1 receptor.[11][19]

Cannabinoid Receptor 2 (CB2) Agonists

Several series of 1,8-naphthyridine derivatives have been developed as potent and selective CB2 receptor agonists.[3][20] These compounds mimic the effects of endogenous cannabinoids by binding to and activating the CB2 receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling pathways that regulate immune cell function and inflammation.[19]

Structure-Activity Relationship (SAR) Insights for CB2 Ligands

The functional activity of 1,8-naphthyridine derivatives at the CB2 receptor is highly dependent on their substitution patterns:

-

1,8-Naphthyridin-2(1H)-one and 1,8-naphthyridin-4(1H)-one cores have both proven to be effective scaffolds.[3][19]

-

A carboxamide group at position 3 is a common feature, often with bulky aliphatic groups like cyclohexyl or cycloheptyl, which contributes to high affinity.[19]

-

The substituent at the N-1 position is crucial for high affinity. Alkyl or arylalkyl groups, such as an n-pentyl or a p-fluorobenzyl group, can significantly enhance both affinity and selectivity for CB2.[21]

-

Critically, the presence of substituents at the C-6 position can induce a "functionality switch". Unsubstituted C-6 derivatives often behave as agonists, while the introduction of a substituent at this position can convert the compound into an antagonist or inverse agonist.[20][22]

Quantitative Data: CB2 Receptor Binding Affinity

The following table presents the binding affinities (Ki) of several 1,8-naphthyridine derivatives for the human CB2 receptor. The high selectivity over the CB1 receptor is a key desirable feature.

| Compound Class | N-1 Substituent | C-3 Substituent | hCB2 Ki (nM) | hCB1/hCB2 Selectivity | Reference |

| 1,8-Naphthyridin-4(1H)-one | p-fluorobenzyl | cycloheptylamido | 5.5 | > 181 | [3] |

| 1,8-Naphthyridin-4(1H)-one | n-pentyl | cycloheptylamido | 8.0 | > 125 | [3] |

| 1,8-Naphthyridin-2(1H)-one | p-fluorobenzyl | (cis)-4-methylcyclohexylamido | 0.7 | > 1428 | [19] |

| 1,8-Naphthyridin-2(1H)-one | benzyl | (cis)-4-methylcyclohexylamido | 0.7 | > 200 | [19] |

Experimental Protocol: CB2 Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the CB2 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO-K1 cells).

-

Radioligand: [³H]CP-55,940 is a commonly used high-affinity cannabinoid agonist.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound stock solution (in DMSO).

-

Non-specific binding control: A high concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the 1,8-naphthyridine test compounds in binding buffer.

-

In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: 50 µL [³H]CP-55,940, 50 µL binding buffer, 150 µL membrane preparation.

-

Non-Specific Binding (NSB): 50 µL [³H]CP-55,940, 50 µL non-specific control ligand, 150 µL membrane preparation.

-

Test Compound: 50 µL [³H]CP-55,940, 50 µL diluted test compound, 150 µL membrane preparation.

-

(Note: The final concentration of the radioligand should be close to its Kd value).

-

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quickly wash the filters four times with ice-cold wash buffer (e.g., binding buffer with 500 mM NaCl).

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and test compound counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 1,8-naphthyridin-4-amine scaffold represents a remarkably versatile and "privileged" platform for the development of novel therapeutics. Its amenability to chemical modification allows for the precise targeting of diverse and clinically significant protein families. This guide has highlighted three of the most promising target classes: DNA topoisomerases for anticancer applications, protein kinases such as EGFR for targeted cancer therapy, and the CB2 GPCR for immunomodulatory and analgesic indications. The detailed structure-activity relationships, quantitative data, and validated experimental protocols provided herein serve as a robust foundation for researchers and drug developers. By understanding the mechanistic underpinnings of these interactions and employing systematic validation workflows, the full therapeutic potential of the 1,8-naphthyridine core can be further unlocked, paving the way for the next generation of innovative medicines.

References

-

Lucchesi, V., Hurst, D.P., Shore, D.M., Bertini, S., Ehrmann, B.M., Allarà, M., Lawrence, L., Ligresti, A., Minutolo, F., Saccomanni, G., Sharir, H., Macchia, M., Di Marzo, V., Abood, M.E., Reggio, P.H., & Manera, C. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(21), 8777–8791. [Link]

-

Manera, C., Malfitano, A.M., Parkkari, T., Lucchesi, V., Carpi, S., Fogli, S., Bertini, S., Laezza, C., Ligresti, A., Saccomanni, G., & Tuccinardi, T. (2015). New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists with anticancer and immuno-modulatory activity. European Journal of Medicinal Chemistry, 97, 10-18. [Link]

-

Manera, C., Saccomanni, G., Malfitano, A.M., Bertini, S., Castelli, F., Laezza, C., Ligresti, A., Lucchesi, V., Tuccinardi, T., Rizzolio, F., & Martinelli, A. (2009). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-Naphthyridin-2(1H)-on-3-Carboxamide Derivatives as Highly Selective Cannabinoid-2 Receptor Agonists. Journal of Medicinal Chemistry, 52(11), 3644-3653. [Link]

-

Lucchesi, V., et al. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Goya, P., Jagerovic, N., & Hernandez-Folgado, D. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Il Farmaco, 59(4), 315-322. [Link]

-

Chen, Y. L., Chen, I. L., & Wang, T. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. [Link]

-

Fadda, A. A., El Defrawy, A. M., & Ahmed, S. A. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 6(3), 57-69. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]

-

Heppner, D. E., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

-

ResearchGate. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

-

Suleiman, M., Abdullahi, M. I., & Isah, A. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

-

ResearchGate. (2023). The design of new Topo II inhibitors based on 1,8‐naphthyridine‐acetohydrazide conjugates. [Link]

-

Al-Mugren, K. S., & Al-Abdullah, N. H. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Pharmaceuticals, 16(2), 199. [Link]

-

Abuzahra, H. Y., et al. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

-

Singh, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7056. [Link]

-

Teves, S. S., & Henikoff, S. (2013). Topoisomerase Assays. Current Protocols in Molecular Biology, 102(1), 3.3.1-3.3.11. [Link]

-

Yasir, M., et al. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Chemistry & Biodiversity, 21(6), e202301746. [Link]

-

ResearchGate. (2025). Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. [Link]

-

Ishida, R., et al. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 6(5), 1636-1644. [Link]

-

Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

-

Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Wang, Y., et al. (2024). Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(4), 1887. [Link]

-

El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9345. [Link]

Sources

- 1. Document: CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin... - ChEMBL [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mednexus.org [mednexus.org]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 17. d-nb.info [d-nb.info]

- 18. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Efficient Synthesis Protocols for 1,8-Naphthyridin-4-amine

An Application Guide for Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, most notably in the realm of antimicrobials and oncology.[1][2] The 4-amino substituted variant, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate in the development of next-generation therapeutics. This document provides a comprehensive guide for the efficient synthesis of 1,8-naphthyridin-4-amine, targeting researchers and professionals in drug development. We present a robust and scalable two-pronged strategic approach: a de novo construction via the Friedländer Annulation and a more classical, yet highly reliable, post-cyclization functionalization route. Each strategy is detailed with step-by-step protocols, mechanistic insights, and optimization parameters to ensure reproducibility and high yields.

Strategic Overview: Pathways to the 4-Amino-1,8-Naphthyridine Core

The synthesis of the target compound, 1,8-naphthyridin-4-amine, can be approached from two distinct strategic directions. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Strategy A: De Novo Ring Construction (The Friedländer Annulation) : This approach involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with an active methylene compound that incorporates a nitrogen functionality, such as cyanoacetamide.[3][4] This method constructs the second ring of the naphthyridine system in a single, convergent step. It is elegant but highly dependent on the reactivity of the chosen methylene partner.

-

Strategy B: Post-Cyclization Functionalization (The Gould-Jacobs Pathway) : This is a more traditional and often more reliable multi-step approach. It begins with the synthesis of a 1,8-naphthyridin-4(1H)-one intermediate from 2-aminopyridine. This intermediate is then chemically activated via chlorination and subsequently converted to the target amine through nucleophilic aromatic substitution (SNAr).[5] This pathway offers multiple points for purification and characterization, enhancing its robustness for scale-up operations.

Caption: High-level comparison of the two primary synthetic strategies.

Synthesis of Key Precursor: 2-Aminonicotinaldehyde

A pivotal starting material for many 1,8-naphthyridine syntheses, including Strategy A, is 2-aminonicotinaldehyde.[6] An efficient synthesis proceeds via a directed ortho-lithiation, which offers high regioselectivity and good yields.[7][8]

Protocol 2.1: Synthesis of 2-Aminonicotinaldehyde

This protocol involves the protection of the amine, directed lithiation, formylation, and subsequent deprotection.

| Reagent/Material | Molar Eq. | Purpose |

| 2-Aminopyridine | 1.0 | Starting Material |

| Pivaloyl chloride | 1.1 | Amine Protection |

| Tetrahydrofuran (THF), anhydrous | - | Solvent |

| tert-Butyllithium (t-BuLi) | 2.3 | Directed Lithiation |

| Dimethylformamide (DMF), anhydrous | 3.0 | Formylating Agent |

| Hydrochloric acid (HCl) | - | Deprotection & Workup |

Step-by-Step Methodology:

-

Protection: Dissolve 2-aminopyridine (1.0 eq) in anhydrous THF. Cool the solution to 0°C and slowly add pivaloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours to form 2-(pivaloylamino)pyridine.

-

Lithiation: Cool a solution of the protected pyridine in anhydrous THF to -78°C under a nitrogen atmosphere. Add tert-butyllithium (2.3 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting deep-red solution for 1 hour. The pivaloyl group directs the lithiation to the C3 position.

-

Formylation: Slowly add anhydrous DMF (3.0 eq) to the reaction mixture at -78°C. The reaction is typically complete within 30 minutes.

-

Deprotection & Isolation: Quench the reaction with aqueous HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the pivaloyl protecting group. Cool the solution, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography to yield 2-aminonicotinaldehyde as a solid.[8]

Featured Protocol: Synthesis via Post-Cyclization Functionalization (Strategy B)

This multi-step pathway is highly reliable and provides excellent overall yields. It avoids the potential complications of the Friedländer condensation with complex methylene partners.

Caption: Stepwise workflow for the Post-Cyclization Functionalization route.

Protocol 3.1: Step 1 - Gould-Jacobs Reaction to form 1,8-Naphthyridin-4(1H)-one

The Gould-Jacobs reaction is a classic method for synthesizing 4-quinolones and their analogs. It involves the reaction of an aniline (here, 2-aminopyridine) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

| Reagent/Material | Molar Eq. | Purpose |

| 2-Aminopyridine | 1.0 | Starting Material |

| Diethyl ethoxymethylenemalonate (EMME) | 1.05 | C3 Synthon |

| Dowtherm A or Diphenyl ether | - | High-boiling Solvent |

Step-by-Step Methodology:

-

Condensation: Combine 2-aminopyridine (1.0 eq) and EMME (1.05 eq). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 2-aminopyridine. This step forms the intermediate aminomethylenemalonate.

-

Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250°C) for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

-

Isolation: Cool the reaction mixture. The product, 1,8-naphthyridin-4(1H)-one, will often precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

Protocol 3.2: Step 2 - Chlorination to 4-Chloro-1,8-naphthyridine

The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

| Reagent/Material | Molar Eq. | Purpose |

| 1,8-Naphthyridin-4(1H)-one | 1.0 | Substrate |

| Phosphorus oxychloride (POCl₃) | 5.0 - 10.0 | Chlorinating Agent |

Step-by-Step Methodology:

-

Reaction Setup: Carefully add 1,8-naphthyridin-4(1H)-one (1.0 eq) to an excess of POCl₃ (5-10 eq) in a flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Workup and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. Basify the aqueous solution carefully with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-chloro-1,8-naphthyridine can be purified by recrystallization or column chromatography.

Protocol 3.3: Step 3 - Amination to 1,8-Naphthyridin-4-amine

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the naphthyridine ring activate the 4-position, allowing for the displacement of the chloride by an ammonia source.

| Reagent/Material | Molar Eq. | Purpose |

| 4-Chloro-1,8-naphthyridine | 1.0 | Substrate |

| Ammonium hydroxide (conc.) or Ammonia in Methanol | Excess | Nucleophile |

| Phenol | - | Catalyst/Solvent |

Step-by-Step Methodology:

-

Reaction Setup: In a sealed pressure vessel, combine 4-chloro-1,8-naphthyridine (1.0 eq) with phenol (as a solvent/catalyst) and an excess of concentrated ammonium hydroxide.

-

Heating: Seal the vessel and heat to 160-180°C for 12-24 hours. The high temperature and pressure are required to drive the reaction to completion.

-

Isolation: After cooling the vessel to room temperature, open it carefully. Dilute the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent like chloroform or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1,8-naphthyridin-4-amine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Alternative Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly protocols for 1,8-naphthyridine synthesis. These methods aim to reduce solvent waste, avoid harsh reagents, and improve energy efficiency.

| Method | Catalyst/Condition | Key Advantages | Yields |

| Solvent-Free Grinding | CeCl₃·7H₂O | Room temperature, rapid reaction times (minutes), operational simplicity, avoids hazardous solvents.[9] | High (often >90%) |

| Aqueous Synthesis | Choline Hydroxide (ChOH) | Uses water as a green solvent, biocompatible catalyst, simple product separation, gram-scale feasible.[2][10] | Excellent (>90%) |

| Ionic Liquid Catalysis | Basic Ionic Liquids (e.g., [Bmmim][Im]) | Acts as both catalyst and solvent, reusable catalyst, good yields.[3][11] | Good to Excellent |

| Microwave-Assisted | DABCO (solvent-free) | Drastically reduced reaction times, often improved yields.[12] | Varies by substrate |

These green methods are typically applied to the Friedländer synthesis (Strategy A). While direct synthesis of 1,8-naphthyridin-4-amine using these methods is less documented, they are highly effective for producing other 1,8-naphthyridine derivatives and represent an important direction for future process optimization.[1]

References

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.[Link]

-

Humphrey, G. R., et al. (2003). A convenient one-pot synthesis of 1,8-naphthyridones. The Journal of Organic Chemistry.[Link]

-

Various Authors. (2023). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.[Link]

-

Slanina, Z., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry.[Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry.[Link]

-

Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.[Link]

-

Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry.[Link]

-

Ruchika, A., et al. (2020). A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research.[Link]

-

ResearchGate. (n.d.). One-pot Synthesis of 1,8-Naphthyridones. ResearchGate.[Link]

-

Hayes, J. M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

-

Anwair, M. A. S., et al. (2010). Synthesis of some 1,8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharma and Bio Sciences.[Link]

-

Zenodo. (2022). AN EXPEDIENT APPROACH FOR ONE-POT SYNTHESIS OF 1,8-NAPHTHYRIDINE DERIVATIVES. Zenodo.[Link]

-

Abu-Melha, S. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.[Link]

-

Kumar, A., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Drug Development and Research.[Link]

-

ResearchGate. (2025). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. ResearchGate.[Link]

-

ResearchGate. (2025). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.[Link]

-

ResearchGate. (n.d.). One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases: Via a nucleophilic displacement approach. ResearchGate.[Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Medicinal and Chemical Sciences.[Link]

-

Mukhopadhyay, C., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules.[Link]

-

Hayes, J. M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

-

Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications.[Link]

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.[Link]

-

Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Scribd.[Link]

-

Oakwood Chemical. (n.d.). 2-Amino-3-formylpyridine. Oakwood Chemical.[Link]

- Cislak, F. E. (1964). U.S. Patent No. 3,160,633.

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]

- 6. chemimpex.com [chemimpex.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. connectjournals.com [connectjournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Application Note: 1,8-Naphthyridin-4-amine in Coordination Strategies

This Application Note provides a comprehensive technical guide for the utilization of 1,8-naphthyridin-4-amine (4-amino-1,8-naphthyridine) as a ligand in coordination and supramolecular chemistry.

Executive Summary

1,8-Naphthyridin-4-amine is a bifunctional heterocyclic scaffold that bridges the gap between classical coordination chemistry and supramolecular assembly. Unlike the simpler 1,8-naphthyridine parent, the 4-amino derivative introduces a critical Hydrogen Bond Donor (HBD) site orthogonal to the Metal Binding Domain (MBD) .

This guide details the protocols for exploiting this "dual-functionality" to engineer:

-

Dinuclear Metal Catalysts: Utilizing the N1–N8 pocket to bridge two metal centers (Cu, Ag, Ru) in close proximity (~2.4 Å).

-

Supramolecular Arrays: Leveraging the 4-amino group to direct crystal packing or bind biological targets (e.g., guanine bulges in DNA) via hydrogen bonding.

Ligand Characteristics & Mechanistic Logic

Electronic Structure & Tautomerism

The utility of 1,8-naphthyridin-4-amine relies on controlling its tautomeric state. While the amino-tautomer (A) is thermodynamically preferred in solution, metal coordination or specific solvent environments can stabilize the imino-tautomer (B) , altering the coordination geometry.

-

Basicity: The 4-amino group acts as an electron-donating group (EDG), significantly increasing the basicity of the N1 and N8 nitrogens compared to the parent naphthyridine (

). This enhances the ligand's affinity for "harder" Lewis acids and high-oxidation-state metals. -